molecular formula C10H15I B13455402 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane

1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13455402
M. Wt: 262.13 g/mol
InChI Key: ZHSHHDCVAZHAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Bicyclo[1.1.1]pentane Chemistry

The journey of bicyclo[1.1.1]pentane chemistry began in 1964 when Kenneth B. Wiberg and his colleagues reported its first synthesis. nih.govacs.org At the time, this highly strained molecule was primarily a subject of academic curiosity, representing a significant synthetic challenge and an opportunity to study bonding in strained organic systems. nih.gov For several decades, the difficulty and low yield of synthetic routes limited the broader application of the BCP scaffold.

A pivotal moment in BCP chemistry was the development of practical synthetic routes to [1.1.1]propellane, the most common and versatile precursor to BCP derivatives. nih.gov The work of Günter Szeimies and others in the 1980s on the synthesis of [1.1.1]propellane made BCPs much more accessible. nih.govacs.org This highly reactive molecule, featuring an unusual inverted bond between the two bridgehead carbons, can undergo ring-opening reactions with a wide variety of radical and anionic species, providing a direct entry to 1,3-disubstituted BCPs. researchgate.netscripps.eduthieme-connect.de It was not until 1996 that the potential of BCPs in medicinal chemistry was highlighted by Pellicciari and coworkers, who synthesized a BCP analogue of a glutamate (B1630785) receptor antagonist. nih.govacs.org However, widespread interest surged after 2012, when researchers at Pfizer demonstrated that replacing a phenyl ring with a BCP scaffold in a γ-secretase inhibitor dramatically improved its pharmacokinetic properties. bldpharm.comresearchgate.net This discovery catalyzed an explosion of research into the synthesis and application of BCPs, establishing them as a valuable tool in modern drug design. nih.govacs.org

The Bicyclo[1.1.1]pentane Scaffold: Unique Structural Features and Strain Energy

The bicyclo[1.1.1]pentane scaffold is a fascinating molecular structure composed of three fused cyclobutane (B1203170) rings sharing two bridgehead carbons. This arrangement results in a highly rigid, cage-like structure resembling a molecular rod. One of its most defining features is the linear orientation of the substituents at the 1 and 3 positions (the bridgehead carbons), which exit the cage at a perfect 180° angle to each other. acs.org This geometry makes it an excellent mimic for the para-substitution pattern of a benzene (B151609) ring. acs.org

The BCP core is characterized by exceptionally high strain energy, calculated to be approximately 66.6 kcal/mol. nih.govacs.org This is significantly higher than that of other small cycloalkanes, as shown in the table below. This strain arises from severe bond angle distortion within the fused four-membered rings. researchgate.net Despite this high thermodynamic instability, the BCP scaffold is remarkably kinetically stable. Its compact, caged structure protects the strained bonds from external reagents, preventing easy ring-opening reactions under normal conditions, which contributes to its metabolic stability in biological systems. nih.govbldpharm.com

CompoundStrain Energy (kcal/mol)
Cyclohexane0.1
Cyclopentane6.2
Cyclobutane26.3
Cyclopropane27.5
Bicyclo[1.1.1]pentane66.6

Data sourced from multiple references. nih.govacs.orgencyclopedia.pubwikipedia.org

Overview of Halogenated Bicyclo[1.1.1]pentanes in Chemical Research

Halogenated bicyclo[1.1.1]pentanes, particularly those substituted at the bridgehead positions, are pivotal intermediates in synthetic chemistry. researchgate.net The introduction of a halogen atom, most commonly iodine or bromine, onto the BCP core provides a versatile synthetic handle for a wide array of subsequent chemical transformations. These transformations include nucleophilic substitutions, eliminations, and various transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of complex BCP derivatives. researchgate.netchemrxiv.org

The most prevalent method for synthesizing 1-halo-3-substituted BCPs involves the radical addition of an alkyl halide to [1.1.1]propellane. acs.orghznu.edu.cn This reaction can be initiated by light, radical initiators, or photoredox catalysis. acs.orgresearchgate.net For instance, the reaction between an alkyl iodide and [1.1.1]propellane can proceed cleanly under light irradiation without the need for catalysts or additives, yielding the corresponding 1-alkyl-3-iodobicyclo[1.1.1]pentane. researchgate.net This methodology is highly valued for its broad substrate scope, functional group tolerance, and scalability. acs.orgresearchgate.net The resulting iodo-BCPs are stable, often crystalline solids that serve as robust building blocks for introducing the BCP motif into larger molecules, such as active pharmaceutical ingredients. chemrxiv.orgliverpool.ac.uk

Contextualizing 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane within BCP Research

This compound is a specific example of a 1,3-disubstituted halogenated BCP. It embodies the principles and utility discussed in the preceding sections. As a synthetic building block, it offers a pre-installed cyclopentyl group, which provides a defined lipophilic and steric character, while the iodine atom at the opposite bridgehead serves as a versatile point for further chemical modification.

The synthesis of this compound is readily achievable through established modern methodologies, specifically the light-initiated or radical-mediated reaction of cyclopentyl iodide with [1.1.1]propellane. researchgate.netvulcanchem.com In the context of BCP research, this compound is a valuable intermediate for medicinal chemists and material scientists. The iodo-group can be readily converted into other functional groups or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to connect the rigid BCP-cyclopentyl scaffold to aryl, heteroaryl, or other organic fragments. This allows for the systematic exploration of chemical space around the BCP core, facilitating the development of novel drug candidates or functional materials with precisely controlled three-dimensional structures. researchgate.netnih.gov

PropertyValue
Compound NameThis compound
CAS Number2287289-31-8
Molecular FormulaC10H15I
Molecular Weight262.13 g/mol

Data sourced from chemical suppliers. chemsrc.combldpharm.comchemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15I

Molecular Weight

262.13 g/mol

IUPAC Name

1-cyclopentyl-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C10H15I/c11-10-5-9(6-10,7-10)8-3-1-2-4-8/h8H,1-7H2

InChI Key

ZHSHHDCVAZHAKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C23CC(C2)(C3)I

Origin of Product

United States

Chemical Reactivity and Functionalization Pathways of 1 Cyclopentyl 3 Iodobicyclo 1.1.1 Pentane

Nucleophilic Substitution Reactions of Bridgehead Iodides

The carbon-iodine bond at the bridgehead position of bicyclo[1.1.1]pentanes is susceptible to nucleophilic attack, providing a direct route to heteroatom-substituted BCPs. This reactivity is particularly well-documented for 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), and the principles extend to 1-alkyl-3-iodo derivatives like 1-cyclopentyl-3-iodobicyclo[1.1.1]pentane. The reactivity is highly dependent on the nature of the substituent at the opposing bridgehead and the nucleophile itself. For instance, while 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane is largely inert to common nucleophiles, the 1,3-diiodide analogue is significantly more reactive. sci-hub.seresearchgate.net

Reaction with N-Nucleophiles (e.g., Pyridines, Anilines, Azoles)

One of the most explored functionalization pathways for bridgehead iodides is their reaction with nitrogen-based nucleophiles. researchgate.net Extensive studies on DIBCP show that it readily reacts with various pyridines, quinolines, isoquinolines, and pyrazoles to afford the corresponding BCP salts in good to excellent yields. acs.org This transformation is robust, tolerating a wide range of electronic and steric diversity on the pyridine (B92270) ring. acs.org

The reaction is proposed to proceed through a mechanism involving a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation intermediate, which is trapped by the N-nucleophile. researchgate.netacs.org Computational analyses suggest a key role for a second molecule of the nucleophile in stabilizing this carbocation intermediate. researchgate.netacs.org This method provides a straightforward and practical route to various bicyclo[1.1.1]pentyl-heteroaromatic salts. acs.org While direct studies on this compound are not as prevalent, the established reactivity of DIBCP serves as a strong precedent for its analogous behavior.

Table 1: Examples of Nucleophilic Substitution with DIBCP and Pyridines

Nucleophile Product Yield (%)
Pyridine 1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide 77
4-Methylpyridine 1-(3-Iodobicyclo[1.1.1]pentanyl)-4-methylpyridinium Iodide 81
4-(Trifluoromethyl)pyridine 4-(Trifluoromethyl)-1-(3-iodobicyclo[1.1.1]pentan-1-yl)pyridin-1-ium iodide 94
3-Chloropyridine 3-Chloro-1-(3-iodobicyclo[1.1.1]pentan-1-yl)pyridin-1-ium iodide 81
2-Methylpyridine 1-(3-Iodobicyclo[1.1.1]pentanyl)-2-methylpyridinium Iodide 69
2,4-Lutidine 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)-2,4-dimethylpyridin-1-ium iodide 86

Data sourced from a comprehensive study on the nucleophilic substitution of DIBCP. acs.org

Formation of Bicyclo[1.1.1]pentyl Salts

The reaction of this compound with neutral N-nucleophiles directly yields a valuable class of strained cage compounds: quaternary bicyclo[1.1.1]pentylammonium salts. sci-hub.se These salts, such as the bicyclo[1.1.1]pentylpyridinium and quinolinium iodides, are typically stable, crystalline solids. researchgate.netacs.org The formation of these unique structures has been confirmed through single-crystal X-ray crystallography, providing insight into their three-dimensional architecture. researchgate.net This synthetic route is significant as it provides access to BCP derivatives that were previously difficult to prepare and expands the chemical space of these important bioisosteres. sci-hub.se

Cross-Coupling Reactions at the Iodine-Substituted Bridgehead

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and their application to bridgehead iodides like this compound opens up avenues for creating C(sp³)-C(sp²) and C(sp³)-C(sp) bonds. This allows for the direct connection of the BCP core to aryl, heteroaryl, and alkynyl moieties.

Metal-Catalyzed C-C Bond Formation (e.g., Sonogashira Coupling)

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to BCP systems. Research on 1-azido-3-iodobicyclo[1.1.1]pentane has demonstrated that the bridgehead C-I bond can participate in palladium- and copper-catalyzed Sonogashira reactions. nih.govacs.orgacs.org In one notable example, a one-pot reaction involving the iodo-BCP precursor, an alkyne, and an azide source under Sonogashira conditions led to the formation of a 1,4,5-trisubstituted triazole product, showcasing the viability of C-C bond formation at the bridgehead. acs.orgchemrxiv.org This reactivity highlights the potential of this compound to be coupled with various alkynes, providing access to BCP-alkyne conjugates, which are valuable as rigid linear linkers and alkyne bioisosteres.

Table 2: One-Pot Cycloaddition-Sonogashira Coupling with 1-Azido-3-iodobicyclo[1.1.1]pentane

Alkyne Substrate Product Yield (%)
1-Ethynylpyrene 1-(3-(1-Pyrenyl)bicyclo[1.1.1]pentan-1-yl)-4-(pyren-1-yl)-5-((pyren-1-yl)ethynyl)-1H-1,2,3-triazole 7
Phenylacetylene 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)-4-phenyl-5-(phenylethynyl)-1H-1,2,3-triazole 10
4-Ethynylpyridine 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)-4-(pyridin-4-yl)-5-((pyridin-4-yl)ethynyl)-1H-1,2,3-triazole 27

Data from a study on the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane. chemrxiv.org

Other Transition Metal-Mediated Functionalizations

Beyond Sonogashira couplings, iodo-BCPs have been shown to be effective electrophiles in other cross-coupling reactions. A significant breakthrough is the use of iron-catalyzed Kumada cross-coupling to react 1-iodo-BCPs with aryl and heteroaryl Grignard reagents. nih.gov This method represents the first general use of these compounds as electrophiles in cross-coupling and is noteworthy as the first successful Kumada coupling of tertiary iodides. nih.govsmolecule.com The reaction proceeds under mild conditions with short reaction times and demonstrates a broad substrate scope. nih.gov Additionally, nickel- and palladium-catalyzed reactions, such as Negishi couplings, have been developed to further expand the toolkit for C-C bond formation at the BCP bridgehead. smolecule.comresearchgate.netacs.org These methods are crucial for synthesizing 1,3-disubstituted BCPs with two distinct carbon substituents, which are highly sought after in drug discovery programs. nih.gov

Radical Reactions and Atom Transfer Processes

The bridgehead C-I bond of this compound can undergo homolytic cleavage to generate a bridgehead BCP radical. This reactivity is central to atom transfer radical addition (ATRA) reactions used to synthesize these molecules and can be harnessed for subsequent functionalization. researchgate.netnih.gov

Iodo-BCPs serve as effective radical precursors under photoredox conditions. researchgate.net The generation of the BCP radical intermediate via halogen atom transfer (XAT) from the iodo-BCP has been leveraged to perform Giese-type additions to electron-deficient alkenes. nih.gov This on-DNA hydroalkylation strategy demonstrates the utility of iodo-BCPs in generating non-stabilized radical intermediates for library synthesis. nih.gov This twofold radical functionalization strategy—first forming the iodo-BCP via ATRA and then using the C-I bond for a subsequent radical reaction—provides a powerful and versatile platform for creating diverse and complex BCP derivatives. researchgate.net The ability of this compound to act as a precursor to the corresponding 1-cyclopentyl-BCP radical opens up numerous possibilities for further C-C bond formations and other radical-mediated transformations. researchgate.netnih.gov

C-H Functionalization Strategies on the BCP Core

The direct functionalization of C–H bonds on the bicyclo[1.1.1]pentane (BCP) core is a significant challenge due to the high bond dissociation energies (BDEs) of the methylene (B1212753) C–H bonds, estimated to be around 106 kcal mol⁻¹ nih.gov. Despite this, several strategies have been developed to forge new C-C bonds at both the bridgehead (tertiary) and bridge (secondary) positions, providing access to a diverse range of substituted BCPs. nih.govresearchgate.net

One innovative approach involves the enantioselective intermolecular sp³ C–H insertion reactions. nsf.govsemanticscholar.org Chiral dirhodium complexes, such as Rh₂(TCPTAD)₄, have been successfully employed as catalysts for the reaction of BCPs with donor/acceptor diazo compounds. This method allows for the creation of new C-C bonds at the tertiary position of the BCP core, yielding chiral substituted BCPs with high enantioselectivity (e.g., 88% ee) and in quantitative yields under optimized conditions. nsf.gov This demonstrates that even highly strained molecules can undergo direct C-H insertion while maintaining the integrity of their carbocyclic framework. nsf.govsemanticscholar.org

Functionalization of the secondary bridge positions (C2, C4, C5) has also been achieved through radical C–H abstraction. nih.gov This strategy can be challenging due to selectivity issues, as past methods often favored difunctionalization or substitution at the bridgehead. nih.gov However, recent advancements have enabled the rapid, one-pot synthesis of 2-substituted BCP synthetic linchpins via the mild generation of a strong hydrogen atom abstractor. nih.gov For instance, a novel C–H bromination of the strong bridge C–H bond has been developed, which can then serve as a handle for further diversification through metallaphotoredox protocols. nih.gov

Furthermore, palladium-mediated directed C(2)-H functionalization has been explored. nih.gov While initial attempts were unsuccessful, mechanistic studies involving stoichiometric organometallic experiments, H/D exchange, and DFT calculations revealed key factors for success. It was found that changing the directing group (e.g., to a pyridine N-oxide) or the supporting ligand (e.g., to DMSO) enabled the isolation of stable BCP palladacycles. Subsequent functionalization of these intermediates using single-electron reactions with in situ-generated aryl radicals or electrophilic functionalization with I₂ provided C(2)-functionalized products in synthetically useful yields at room temperature. nih.gov

Catalyst/SystemC-H PositionFunctionalization TypeKey Features
Rh₂(TCPTAD)₄Tertiary (Bridgehead)C-C bond formation via C-H insertionEnantioselective; provides access to chiral BCPs. nsf.gov
HAT / PhotoredoxSecondary (Bridge)C-H bromination followed by arylation/aminationAccesses 2-substituted BCPs; creates versatile synthetic linchpins. nih.gov
Palladium(II) with Pyridine N-oxide DGSecondary (Bridge)C-H arylation/iodinationDirected functionalization; proceeds via stable palladacycle intermediates. nih.gov

Triethylborane-Initiated Additions

Triethylborane (B153662) (BEt₃) serves as a versatile radical initiator for the functionalization of the BCP core, primarily through the ring-opening of [1.1.1]propellane or its precursor, tricyclo[1.1.1.0¹³]pentane (TCP). nih.gov This method provides a mild and efficient route to 1-halo-3-substituted bicyclo[1.1.1]pentanes from readily available alkyl halides. nih.gov

The process operates via an atom-transfer radical addition (ATRA) mechanism. Triethylborane initiates the formation of a radical from an organohalide, which then adds to [1.1.1]propellane. This addition results in the ring-opening of the strained propellane to form a BCP radical, which then abstracts a halogen atom to yield the 1-halo-3-substituted BCP product and regenerate a radical to propagate the chain reaction. nih.govacs.org

This chemistry exhibits a broad substrate scope and high functional group tolerance, accommodating alkyl iodides and bromides that feature sensitive groups such as hydroxyls and carbamates. nih.gov This tolerance is a significant advantage over other synthetic methods. The reaction conditions are typically mild, often proceeding at 0 °C or room temperature. nih.gov However, the utility of triethylborane-initiated ATRA can be limited with less reactive substrates, such as (hetero)aromatic iodides and certain benzyl iodides, where photoredox catalysis has proven to be a more effective alternative. acs.org

SubstrateInitiatorProduct TypeKey Features
Alkyl Iodides/BromidesTriethylborane1-Halo-3-alkyl-BCPsBroad functional group tolerance; mild reaction conditions. nih.gov
Ethyl difluoroiodoacetateTriethylborane1-Iodo-3-(difluoroacetyl)methyl-BCPHigh yield (98%); produces stable BCP product. nih.gov

"Click" Chemistry Applications Utilizing Azide and Alkyne Derivatives

"Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for derivatizing the BCP scaffold. acs.org The synthesis of BCP-derived azides and terminal alkynes provides access to versatile building blocks for applications in medicinal, combinatorial, and bioconjugate chemistry. researchgate.netenamine.netlookchem.com These building blocks can be readily coupled to form highly stable 1,2,3-triazole linkages, enabling the modular construction of complex molecular architectures. researchgate.netlookchem.com

Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane

The compound 1-azido-3-iodobicyclo[1.1.1]pentane is a key precursor for creating diverse BCP-triazole building blocks. chemrxiv.orgnih.govacs.orgacs.org Its reactivity under CuAAC conditions has been systematically investigated, revealing pathways to several classes of substituted BCP derivatives. acs.orgchemrxiv.org

When 1-azido-3-iodo-BCP is reacted with terminal alkynes under standard "click" conditions, the expected 1,4-disubstituted triazoles are formed. However, studies have shown that this reaction can also yield unexpected but synthetically valuable side products. chemrxiv.org Notably, the formation of 5-iodo-1,2,3-triazoles has been observed as a minor product in reactions with various alkynes. chemrxiv.org The formation of these 5-iodo-triazoles can be optimized by using an electrophilic iodine source, such as N-iodosuccinimide (NIS), in the reaction mixture. This allows for the synthesis of 1-(bicyclo[1.1.1]pentan-1-yl)-4-substituted-5-iodo-1H-1,2,3-triazoles in moderate to good yields (up to 66%). chemrxiv.org The iodine atom at the 5-position of the triazole ring serves as a useful synthetic handle for further functionalization. chemrxiv.org

Alkyne SubstrateConditionsMajor ProductYield
4-EthynylpyridineCuI, DIPEA, NIS, THF1-(3-Iodo-BCP)-4-(pyridin-4-yl)-5-iodo-1H-1,2,3-triazole66% chemrxiv.org
1-EthynylpyreneCuI, DIPEA, NIS, THF1-(3-Iodo-BCP)-5-iodo-4-(pyren-1-yl)-1H-1,2,3-triazole17% chemrxiv.org
PhenylacetyleneCuI, DIPEA, NIS, THF1-(3-Iodo-BCP)-5-iodo-4-phenyl-1H-1,2,3-triazole7% chemrxiv.org

Modular Synthesis of BCP Triazole Building Blocks

The reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane enables the modular synthesis of multiple classes of BCP triazole building blocks from a single precursor. acs.orgresearchgate.netchemrxiv.orgacs.org This approach provides efficient, single-step, one-pot reactions to access structurally diverse BCP derivatives. acs.orgchemrxiv.org

The three main classes of compounds synthesized from 1-azido-3-iodo-BCP are:

1,4-Disubstituted Triazoles : The standard "click" products formed from the reaction of the azide with a terminal alkyne. chemrxiv.org

5-Iodo-1,4,5-trisubstituted Triazoles : As described previously, these are synthesized by including an electrophilic iodine source in the cycloaddition reaction. The iodine at the C5 position of the triazole can be used for subsequent modifications. acs.orgchemrxiv.org

5-Alkynylated 1,4,5-trisubstituted Triazoles : These "tweezer"-like compounds can be synthesized in a one-pot cycloaddition followed by a palladium-catalyzed Sonogashira coupling reaction. chemrxiv.org For instance, reacting 1-azido-3-iodo-BCP with a terminal alkyne in the presence of a copper catalyst, a palladium catalyst, and a base can lead directly to the 1,4,5-trisubstituted product where a second alkyne moiety is installed at the 5-position. chemrxiv.orgacs.org While yields for complex chromophoric systems can be low, this one-pot procedure works for simpler substrates like phenylacetylene (10% yield) and 4-ethynylpyridine (27% yield). acs.orgchemrxiv.org

These synthetic methodologies provide a robust platform for generating libraries of BCP derivatives with potential applications in various fields, including the development of new drug candidates and advanced materials. chemrxiv.org

Spectroscopic and Structural Elucidation Methodologies for 1 Cyclopentyl 3 Iodobicyclo 1.1.1 Pentane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determinationnih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for both the bicyclo[1.1.1]pentane (BCP) core and the cyclopentyl substituent. The six equivalent bridge methylene (B1212753) protons (CH₂) of the BCP cage typically appear as a sharp singlet, a hallmark of the high symmetry of the unsubstituted cage portions. The protons of the cyclopentyl ring would present as a series of multiplets due to complex spin-spin coupling.

The ¹³C NMR spectrum is equally informative. It would show distinct signals for the two different bridgehead carbons (C1 and C3), the bridge methylene carbons, and the carbons of the cyclopentyl group. The carbon atom bonded to the iodine (C-I) is expected to be significantly shifted to a higher field (lower ppm value) compared to a typical sp³ carbon due to the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H BCP Bridge (6H)~2.3SingletCharacteristic signal for the six equivalent CH₂ protons of the BCP cage.
Cyclopentyl (11H)1.5 - 2.0MultipletsComplex signals for the CH and CH₂ protons of the cyclopentyl ring.
¹³C C-I (Bridgehead)~ -5SingletShifted upfield due to the heavy atom effect of iodine.
C-Cyclopentyl (Bridgehead)~40-45SingletQuaternary carbon attached to the cyclopentyl group.
BCP Bridge (3 x CH₂)~60-65SingletMethylene carbons of the strained BCP cage.
Cyclopentyl (CH, CH₂)~25-45-Signals corresponding to the five carbons of the cyclopentyl ring.

While ¹H and ¹³C NMR are sufficient for constitutional analysis, advanced 2D NMR techniques are invaluable for confirming specific assignments and spatial relationships, particularly for complex substituent groups.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling network within the cyclopentyl ring, showing which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). This would be used to assign the specific CH and CH₂ signals of the cyclopentyl group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connectivity between the cyclopentyl ring and the BCP cage by showing a correlation from the cyclopentyl protons to the BCP bridgehead carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.gov

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is essential for determining the elemental composition of this compound. For the molecular formula C₁₀H₁₅I, the exact mass can be calculated and compared to the experimentally measured value, confirming the formula with high confidence. HRMS data for similar iodo-BCP derivatives have been used to definitively confirm their composition nih.gov.

The primary fragmentation pathways for this molecule under electron ionization (EI) would likely involve the cleavage of the weakest bonds. The carbon-iodine bond is expected to cleave readily, resulting in the loss of an iodine radical (I•) to give a cation with a mass corresponding to the C₁₀H₁₅⁺ fragment. Another likely fragmentation is the loss of the cyclopentyl radical to generate a C₅H₆I⁺ fragment.

Table 2: Predicted HRMS Data and Major Fragments for this compound

Ion/Fragment Formula Calculated Exact Mass (m/z) Description
Molecular Ion[C₁₀H₁₅I]⁺262.0219Parent ion
Fragment 1[C₁₀H₁₅]⁺135.1174Loss of Iodine radical (I•)
Fragment 2[C₅H₆I]⁺192.9569Loss of Cyclopentyl radical (C₅H₉•)

Infrared (IR) Spectroscopy for Functional Group Identificationnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by absorptions corresponding to its aliphatic C-H bonds.

The spectrum would show strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹, characteristic of sp³-hybridized carbons in both the BCP cage and the cyclopentyl ring. C-H bending (scissoring and rocking) vibrations would be observed in the 1350-1470 cm⁻¹ region. The C-I stretching vibration is much weaker and occurs at a lower frequency, typically in the far-infrared region (below 600 cm⁻¹), making it less commonly used for routine identification.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H Stretch (sp³)2850 - 3000Strong
C-H Bend (CH₂)1440 - 1470Medium
C-I Stretch< 600Weak

X-ray Crystallography for Solid-State Structure Determinationnih.govresearchgate.netnih.gov

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and three-dimensional arrangement. While a crystal structure for this compound itself is not reported in the surveyed literature, the technique has been extensively applied to a wide array of BCP derivatives, confirming the unique geometry of this strained ring system nih.govresearchgate.net.

These studies consistently show that the BCP core enforces a rigid, linear separation of the substituents at the 1 and 3 positions. The bridgehead carbons exhibit an "inverted" tetrahedral geometry, a characteristic feature of this highly strained cage nih.gov. The distance between the two bridgehead carbons (C1-C3) is typically found to be around 1.84–1.89 Å, significantly longer than a standard C-C single bond, yet the molecule remains remarkably stable. Analysis of related structures shows that the BCP cage acts as a rigid, non-aromatic spacer, a property that makes it a valuable motif in medicinal chemistry as a bioisostere for phenyl rings researchgate.net.

Analysis of Bond Lengths, Angles, and Conformation

The geometry of the bicyclo[1.1.1]pentane core is highly strained and characterized by distinctive bond lengths and angles. researchgate.net The bridgehead carbons (C1 and C3) are connected through three two-carbon bridges, creating a propeller-like shape. chemrxiv.org

Bond Lengths:

The bond lengths within the BCP cage are influenced by its significant strain. researchgate.net Theoretical calculations and experimental data for the parent bicyclo[1.1.1]pentane and its derivatives provide insight into the expected values for this compound. psu.edu The distance between the two bridgehead carbons (C1–C3) is notably long, while the bonds connecting the bridgehead carbons to the methylene bridge carbons (C1–C2, C3–C2, etc.) are more typical for C-C single bonds. psu.edu

Interactive Data Table: Expected Bond Lengths in the Bicyclo[1.1.1]pentane Core

BondTypical Length (Å)Description
C(bridgehead)–C(bridgehead)~1.87The long transannular distance in the BCP cage.
C(bridgehead)–C(methylene)~1.54The bond between a bridgehead and a bridge carbon.
C(bridgehead)–I~2.15Estimated length for the carbon-iodine bond.
C(bridgehead)–C(cyclopentyl)~1.52Estimated length for the carbon-carbon bond.

Note: These values are estimations based on data for related bicyclo[1.1.1]pentane structures and general bond length tables, as specific experimental data for this compound is not available.

Bond Angles:

The bond angles within the BCP cage deviate significantly from the ideal tetrahedral angle of 109.5° due to the high degree of strain. The internal angles within the cyclobutane (B1203170) rings that make up the "blades" of the propeller are acute. For other BCP derivatives, bond angles are noted to be within the expected range for such structures, highlighting the rigidity of the BCP linker. nih.gov

Interactive Data Table: Expected Bond Angles in the Bicyclo[1.1.1]pentane Core

AngleTypical Value (°)Description
C(methylene)–C(bridgehead)–C(methylene)~74.2The angle at the bridgehead carbon within one of the rings.
C(bridgehead)–C(methylene)–C(bridgehead)~95.8The angle at the methylene bridge carbon.

Note: These values are based on computational data for the parent bicyclo[1.1.1]pentane and are expected to be similar for its derivatives.

Conformation:

Challenges and Future Directions in Research on Bicyclo 1.1.1 Pentanes

Synthetic Challenges in Accessing Diverse BCP Substitution Patterns

The primary precursor for most BCP syntheses is the highly strained and reactive molecule, [1.1.1]propellane. nih.govacs.org The synthesis of asymmetrically 1,3-disubstituted BCPs like 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane presents a significant challenge, as reaction intermediates can lead to undesired oligomerization or skeletal rearrangements. thieme-connect.com

Limitations in Substrate Scope and Functional Group Tolerance

Early methods for synthesizing carbon-substituted BCPs often required harsh reaction conditions, such as the use of highly reactive organometallic reagents (e.g., Grignard reagents) or high-pressure mercury lamp irradiation for radical additions. nih.govacs.org These conditions inherently limit the types of functional groups that can be present in the starting materials, necessitating that the BCP core be introduced early in a synthetic sequence. nih.gov

For instance, the synthesis of this compound can be envisioned through an atom transfer radical addition (ATRA) of cyclopentyl iodide to [1.1.1]propellane. While modern methods using initiators like triethylborane (B153662) or photoredox catalysis have vastly improved functional group tolerance, certain groups remain problematic. nih.govnih.gov Free amines, for example, may not be tolerated in triethylborane-initiated systems due to potential complexation with the borane. nih.gov Similarly, methods relying on organolithium or Grignard reagents are incompatible with a wide range of common functional groups, including esters, ketones, and nitriles, thereby restricting the molecular complexity that can be built around the BCP core in a single step. acs.org

MethodConditionsFunctional Group ToleranceLimitations
Organometallic Addition Grignard or organolithium reagents, often requires heating. acs.orgPoor; incompatible with electrophilic functional groups (esters, ketones, etc.).Harsh conditions, safety concerns on scale, limited scope. nih.govacs.org
Triethylborane-Initiated ATRA Mild, room temperature. acs.orgnih.govGood, but sensitive to some functional groups like free amines. nih.govIneffective for unactivated C(sp²)-halides (e.g., aryl iodides). nih.govacs.org
Photoredox-Catalyzed ATRA Very mild, visible light irradiation. acs.orgExcellent; tolerates a wide range of sensitive functional groups. acs.orgacs.orgMay require screening of photocatalysts and conditions for optimal results.
Light-Enabled Additive-Free Synthesis Light irradiation (e.g., 370 nm LED), no catalyst. enamine.netchemrxiv.orgExcellent; very clean reactions.Primarily demonstrated for alkyl iodides.

Development of More Scalable and Sustainable Synthetic Routes

A major hurdle for the widespread adoption of BCPs in industrial applications, particularly pharmaceuticals, has been the lack of scalable synthetic methods. chemrxiv.orgnih.gov Many early preparations were low-yielding or produced mixtures of products. nsf.govresearchgate.net Recent innovations, however, are paving the way for large-scale production.

A significant breakthrough is the development of light-enabled, catalyst- and additive-free reactions between alkyl iodides and [1.1.1]propellane. enamine.netchemrxiv.org This approach, often performed in a continuous-flow setup, allows for the production of BCP iodides in kilogram quantities. Such a method would be ideal for producing this compound cleanly and efficiently. The reactions often require minimal purification, with the product being isolated by simple evaporation of the solvent. enamine.net

Other sustainable strategies include visible-light-driven multicomponent reactions that operate under metal- and additive-free conditions, utilizing electron donor-acceptor (EDA) complex photoactivation to construct multiple bonds on the BCP core in a single step. rsc.org Furthermore, the development of scalable, flow-based photochemical syntheses of key precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid provides access to a wider range of BCP building blocks for medicinal chemistry. nih.gov

Advancements in Stereoselective Functionalization

Introducing stereocenters, particularly adjacent to the rigid BCP core (α-chiral BCPs), is a formidable challenge. researchgate.net While this compound is achiral, its functionalization or the use of chiral analogues highlights this area of research. Traditional methods often rely on stoichiometric chiral auxiliaries, which are less efficient. nsf.gov

Recent progress has focused on catalytic asymmetric methods. One innovative strategy combines photoredox catalysis with organocatalysis to achieve the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane with high enantioselectivity. nih.gov Another approach involves the enantioselective C–H functionalization of the BCP cage itself. Using chiral dirhodium catalysts, researchers have successfully performed intermolecular C–H insertion reactions with donor/acceptor diazo compounds to create new C-C bonds at the bridge position of the BCP core, demonstrating that the highly strained framework can undergo direct functionalization without fragmentation. nsf.govresearchgate.net Additionally, enzyme-based methods using engineered P450 enzymes have shown promise for the direct and selective enantioselective hydroxylation of BCPs at the bridging methylene (B1212753) positions, opening new avenues to chiral bioisosteres. ox.ac.uk

Exploration of Novel Reaction Mechanisms and Catalytic Strategies

The quest for milder and more versatile methods to synthesize and functionalize BCPs has led to the exploration of novel reaction mechanisms, with radical-based pathways being particularly fruitful. nih.gov Photoredox catalysis has become a cornerstone technology, enabling the generation of radicals from a wide array of precursors under exceptionally mild conditions. acs.org

This strategy allows for the functionalization of [1.1.1]propellane with radicals derived from not only alkyl halides but also challenging (hetero)aryl halides, which were unreactive under other initiation conditions. nih.govacs.org For a compound like this compound, the iodine atom serves as a versatile handle for further transformations, such as iron-catalyzed Kumada cross-coupling with Grignard reagents or conversion to other derivatives. nih.govacs.org

Dual catalytic systems are also expanding the synthetic toolkit. The combination of an iridium photocatalyst with N-heterocyclic carbene (NHC) catalysis, for example, enables three-component reactions to form 1,3-disubstituted BCP ketones. rsc.org Similarly, dual nickel/photoredox catalysis has been used for the dicarbofunctionalization of [1.1.1]propellane. nih.govnih.gov These multicomponent strategies, which form multiple bonds in a single operation, are highly efficient and allow for the rapid construction of complex, drug-like molecules built around the BCP core. chemrxiv.orgchemrxiv.org

Computational Predictions for Novel BCP Architectures and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in advancing BCP research. The BCP framework possesses significant strain energy (approx. 67 kcal/mol), which is a key driver of its reactivity. nih.govacs.org Computational studies are essential for understanding the electronic structure, stability, and reactivity of BCPs and their reaction intermediates.

DFT calculations have been used to:

Rationalize Reaction Mechanisms: For instance, in the synthesis of 2-substituted BCPs via carbene insertion into bicyclo[1.1.0]butanes, computational analysis supports a triplet carbene intermediate and highlights the importance of aryl substituents in stabilizing the resulting diradical intermediate. acs.orgchemrxiv.org

Predict Reactivity and Selectivity: Computational models help explain the partial sp² character of bridgehead BCP radicals, which influences their reactivity. nih.gov This understanding can guide the choice of reagents, as seen in the preferential trapping of BCP radicals by electron-rich boronate acceptors. nih.gov

Design Novel Architectures: By calculating the geometric and electronic properties of hypothetical BCP derivatives, researchers can predict their suitability as bioisosteres for specific applications, such as mimicking ortho- or meta-substituted arenes. pnas.org This predictive power accelerates the design of new BCP-based building blocks and drug candidates.


Q & A

Q. What are the common synthetic routes for 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane, and what methodological challenges arise during its synthesis?

The synthesis of bicyclo[1.1.1]pentane derivatives typically involves [1.1.1]propellane intermediates, which undergo strain-driven ring-opening reactions with nucleophiles. For iodinated derivatives like this compound, iodination can be achieved via halogen exchange or radical-mediated pathways. Key challenges include controlling regioselectivity due to the steric constraints of the bicyclic framework and avoiding side reactions such as dimerization. Detailed characterization (e.g., NMR, X-ray crystallography) is essential to confirm regiochemistry and purity .

Q. How can researchers characterize the molecular structure and conformational dynamics of this compound?

Structural confirmation relies on a combination of 1H^{1}\text{H}/13C^{13}\text{C} NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Conformational analysis requires computational methods (DFT or molecular mechanics) to evaluate strain energy and substituent orientation. For example, the cyclopentyl group may adopt equatorial or axial positions relative to the bicyclo[1.1.1]pentane core, influencing reactivity. Experimental data should be cross-validated with computational models to resolve ambiguities .

Q. What spectroscopic techniques are critical for identifying impurities in synthesized batches?

Gas chromatography-mass spectrometry (GC-MS) and HPLC coupled with UV/vis or charged aerosol detection (CAD) are standard for purity assessment. For halogenated derivatives, inductively coupled plasma mass spectrometry (ICP-MS) can quantify residual iodine. Nuclear Overhauser effect (NOE) NMR experiments help distinguish structural isomers. Documentation of spectral artifacts (e.g., splitting due to steric hindrance) is crucial for reproducibility .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data when characterizing this compound’s stereochemistry?

Discrepancies in NMR chemical shifts or coupling constants often arise from dynamic effects or crystallographic disorder. To address this:

  • Perform variable-temperature NMR to detect conformational exchange.
  • Compare experimental data with DFT-predicted chemical shifts (using software like Gaussian or ORCA).
  • Use single-crystal X-ray diffraction to unambiguously assign stereochemistry. Contradictions between computational and experimental results should be systematically analyzed, prioritizing crystallographic data as the gold standard .

Q. What strategies optimize reaction conditions for functionalizing the bicyclo[1.1.1]pentane core without ring degradation?

  • Solvent selection : Use non-polar solvents (e.g., hexane) to minimize ring strain release.
  • Catalyst design : Employ transition-metal catalysts (e.g., Pd or Ni) tolerant of high steric bulk.
  • Temperature control : Low temperatures (-78°C to 0°C) reduce thermal decomposition.
  • In situ monitoring : Reaction progress should be tracked via real-time FTIR or Raman spectroscopy to detect intermediates. Recent studies highlight the use of photoredox catalysis for selective C–I bond activation in iodinated bicyclo[1.1.1]pentanes .

Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

A two-phase approach is recommended:

  • Screening phase : Test coupling partners (e.g., Grignard reagents, boronic acids) under varying conditions (catalyst, solvent, temperature).
  • Mechanistic phase : Use kinetic isotope effects (KIE) or radical trapping agents to elucidate reaction pathways. For example, Suzuki-Miyaura coupling with aryl boronic acids may proceed via oxidative addition at the iodine center. Contrasting results (e.g., low yields vs. side-product formation) should be analyzed using Arrhenius plots to identify rate-limiting steps .

Data Analysis and Interpretation

Key Parameter Methodological Consideration Reference
Regioselectivity in synthesisCompare 13C^{13}\text{C} NMR shifts with DFT-predicted values
Purity assessmentCombine HPLC (≥95% purity) with elemental analysis
Stereochemical assignmentX-ray crystallography + Hirshfeld surface analysis

Further Research Directions

  • Explore the compound’s potential as a bioisostere in drug discovery, leveraging its rigid geometry to mimic aromatic rings .
  • Investigate its behavior under high-pressure conditions to assess stability for industrial catalysis applications (excluded from commercial focus per guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.